3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester
Description
3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester (CAS: 158190-23-9) is a synthetic tyrosine derivative with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure includes a 3-hydroxy group, an alpha-methyl substitution, and a methyl ester functional group (SMILES: COC(=O)C(C)(N)Cc1ccc(O)c(O)c1) . This compound is primarily utilized in neuropharmacological research, targeting dopamine receptors and disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia. It is available at >95% purity and stored at -20°C for stability .
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJXIMFTXSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-alpha-methyl-tyrosine methyl ester typically involves the esterification of 3-Hydroxy-alpha-methyl-tyrosine. One common method is the reaction of 3-Hydroxy-alpha-methyl-tyrosine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . This reaction is usually carried out at room temperature and can yield high purity products.
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-alpha-methyl-tyrosine methyl ester may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-alpha-methyl-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemical research, 3-Hydroxy-alpha-methyl-tyrosine methyl ester serves as a precursor for synthesizing various organic compounds. Its ability to undergo several chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable reagent in organic chemistry.
Biology
Biologically, this compound is significant for its role in the biosynthesis of catecholamines , including dopamine, norepinephrine, and epinephrine. It has been studied for its potential effects on neurotransmitter pathways, which are crucial in understanding various neurological processes.
Medicine
In medical research, 3-Hydroxy-alpha-methyl-tyrosine methyl ester has been explored for therapeutic applications:
- Neurological Disorders : It is investigated for potential use in treating conditions like Parkinson’s disease and schizophrenia due to its ability to modulate neurotransmitter levels.
- Antihypertensive Agents : Studies have shown that derivatives of this compound can act as effective antihypertensive agents. For instance, (2-oxo-1,3-dioxol-4-yl)methyl esters derived from it have demonstrated significant plasma levels of methyldopa in bioavailability studies .
Industrial Applications
In the pharmaceutical industry, 3-Hydroxy-alpha-methyl-tyrosine methyl ester is utilized in the production of various drugs. Its properties as a standard in analytical chemistry also make it essential for quality control and research purposes .
Case Studies
Several studies have documented the efficacy of 3-Hydroxy-alpha-methyl-tyrosine methyl ester:
- Antihypertensive Effects : A study involving spontaneously hypertensive rats demonstrated that derivatives of this compound effectively lowered blood pressure, indicating potential use as an antihypertensive agent .
- Neurotransmitter Modulation : Research has shown that this compound can influence neurotransmitter dynamics significantly, leading to potential applications in treating mood disorders and stress-related conditions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-alpha-methyl-tyrosine methyl ester involves its interaction with enzymes and receptors in the body. It is known to inhibit the enzyme tyrosine hydroxylase, which is crucial for the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine . By inhibiting this enzyme, the compound can reduce the levels of these neurotransmitters, which has implications for conditions characterized by excessive catecholamine activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester and analogous compounds:
Pharmacological and Physicochemical Properties
- In contrast, the cyclohexyl derivative () has a bulkier structure, which may reduce solubility but improve receptor-binding specificity .
- Stability : 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester’s methyl ester group enhances metabolic stability compared to free carboxylic acids, making it suitable for prolonged in vivo studies .
Key Research Findings
- Synthetic Utility : Methyl esters, including 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester, are frequently used in protecting carboxyl groups during multi-step organic syntheses (e.g., peptide coupling) .
- Enzymatic Activity: Methyl esters with aliphatic chains (e.g., 3-oxohexanoic acid methyl ester in ) show variable transaminase activity, though aromatic derivatives like 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester are less studied in this context .
- Thermal Stability : Methyl esters generally exhibit lower melting points than their parent acids, facilitating liquid-phase reactions .
Biological Activity
3-Hydroxy-alpha-methyl-tyrosine methyl ester (also known as methyldopa) is a significant compound in pharmacology, particularly for its role in the treatment of hypertension and its involvement in neurotransmitter synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H15NO4
- Molecular Weight : 225.24 g/mol
- CAS Number : [4138]
3-Hydroxy-alpha-methyl-tyrosine methyl ester acts primarily as a prodrug. Once administered, it is converted into its active form, alpha-methyltyrosine, which inhibits the enzyme tyrosine hydroxylase. This inhibition reduces the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), leading to decreased sympathetic nervous system activity and lower blood pressure.
Neurotransmitter Synthesis
The compound is a precursor in the biosynthesis of neurotransmitters. It influences the levels of dopamine and other catecholamines, which are critical in regulating mood, cognition, and cardiovascular function. Research indicates that the modulation of these neurotransmitters can have therapeutic effects in conditions such as Parkinson's disease and schizophrenia .
Antihypertensive Effects
Methyldopa is primarily used as an antihypertensive agent. Clinical studies have demonstrated its efficacy in lowering blood pressure in patients with hypertension, particularly during pregnancy. The compound's ability to penetrate the blood-brain barrier allows it to exert central nervous system effects that contribute to its antihypertensive properties .
Case Studies
- Clinical Efficacy : A study involving pregnant women showed that methyldopa effectively reduced blood pressure without significant adverse effects on maternal or fetal health. The study highlighted its safety profile compared to other antihypertensive medications .
- Comparative Studies : In a head-to-head trial against other antihypertensives, methyldopa demonstrated comparable efficacy with fewer side effects related to electrolyte imbalances, making it a preferred choice for certain patient populations .
Pharmacokinetics
Methyldopa is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. Its bioavailability ranges from 25% to 50%, depending on the formulation and individual patient factors. The compound's half-life is approximately 2 hours, necessitating multiple daily doses for sustained effect .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Methyldopa | Inhibits catecholamine synthesis | Antihypertensive |
| Levodopa (L-DOPA) | Precursor to dopamine | Parkinson's disease |
| Alpha-methyltyrosine | Tyrosine hydroxylase inhibitor | Antihypertensive |
Q & A
Q. How can the compound’s structure and purity be validated using analytical methods?
- GC-MS Analysis : Derivatize hydroxyl groups with BSTFA to form trimethylsilyl (TMS) ethers, enhancing volatility for gas chromatography. Compare retention times and mass spectra with authentic standards .
- NMR Spectroscopy : Use - and -NMR to confirm ester formation (e.g., methyl ester peak at ~3.6 ppm in -NMR) and hydroxyl group presence .
Advanced Research Questions
Q. How can Taguchi experimental design be applied to optimize synthesis parameters for this compound?
- Parameter Selection : Identify critical variables (e.g., catalyst concentration, temperature, methanol-to-acid ratio, reaction time) based on prior literature .
- Orthogonal Array Design : Use an L9 orthogonal array to test three levels of each parameter. For example, test catalyst concentrations (1%, 1.5%, 2%) across nine experiments .
- Statistical Analysis : Apply ANOVA to determine the significance of each parameter. In biodiesel studies, catalyst concentration contributed 77.6% to yield variance, suggesting its dominance in esterification .
Q. What are the key byproducts formed during synthesis, and how can their formation mechanisms be investigated?
- Common Byproducts : Acetic acid (from acid catalysis) and unreacted starting materials. Detect via GC-MS or HPLC .
- Mechanistic Probes : Use isotopic labeling (e.g., -methanol) to trace ester bond formation. Compare reaction pathways to malonic ester synthesis, where alkylation and decarboxylation steps are critical .
Q. How does derivatization enhance the detection of hydroxyl groups in this compound during GC-MS analysis?
- Derivatization Protocol : React the compound with BSTFA to convert hydroxyl groups to TMS ethers. This reduces polarity, improves thermal stability, and increases detection sensitivity .
- Validation : Compare derivatized and underivatized samples to confirm peak shifts and signal intensity improvements .
Q. What stability challenges arise when storing 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester, and how can they be mitigated?
- Degradation Factors : Hydrolysis of the ester bond under humid or acidic conditions. Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months).
- Storage Recommendations : Store in airtight containers with desiccants. Avoid exposure to light and oxidizing agents, as suggested for structurally similar esters .
Q. How can isotopic labeling or mechanistic probes elucidate the compound’s reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

